molecular formula C11H15NO B2571720 2-(Cyclohexyloxy)pyridine CAS No. 52200-47-2

2-(Cyclohexyloxy)pyridine

Cat. No.: B2571720
CAS No.: 52200-47-2
M. Wt: 177.247
InChI Key: SSTRTHLUAFDPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a cyclohexyloxy group at the second position

Mechanism of Action

Target of Action

It’s known that pyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(Cyclohexyloxy)pyridine involves its interaction with its targets in the Suzuki–Miyaura coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various biochemical routes . For instance, they can participate in the degradation of pyridines , and in the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate .

Pharmacokinetics

The pharmacokinetics of pyridine derivatives can vary widely depending on their specific chemical structures and the biological systems in which they are used .

Result of Action

It’s known that pyridine derivatives can have various effects depending on their specific chemical structures and the biological systems in which they are used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions also plays a role .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Cyclohexyloxy)pyridine are not fully understood due to the limited information available. It is known that pyridine derivatives can exhibit strong antimicrobial activity against microbial strains like E. coli, B. mycoides, and C. albicans

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that pyridine derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

Pyridine derivatives are known to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)pyridine typically involves the reaction of pyridine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridine is treated with cyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon or other transition metal catalysts may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.

    Cyclohexanol: A saturated alcohol with a six-membered ring structure.

    2-Hydroxypyridine: A hydroxyl-substituted pyridine with similar reactivity.

Uniqueness: 2-(Cyclohexyloxy)pyridine is unique due to the presence of both a pyridine ring and a cyclohexyloxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-cyclohexyloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTRTHLUAFDPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.